molecular formula C19H16N4O4S B14919527 N-[[(2-hydroxybenzoyl)amino]carbamothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-[[(2-hydroxybenzoyl)amino]carbamothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B14919527
M. Wt: 396.4 g/mol
InChI Key: HKXSDCGZWDQGRK-UHFFFAOYSA-N
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Description

N~4~-{[2-(2-HYDROXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoxazole ring, a phenyl group, and a hydrazino carbothioyl moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-{[2-(2-HYDROXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting with the preparation of the isoxazole ring This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N~4~-{[2-(2-HYDROXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the nature of the substituents involved.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents such as dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

N~4~-{[2-(2-HYDROXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N4-{[2-(2-HYDROXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N4-{[2-(2-HYDROXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE include other isoxazole derivatives and hydrazino carbothioyl compounds. These compounds share structural similarities but may differ in their specific functional groups and overall properties.

Uniqueness

The uniqueness of N4-{[2-(2-HYDROXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE lies in its specific combination of functional groups and its potential applications across various scientific fields. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H16N4O4S

Molecular Weight

396.4 g/mol

IUPAC Name

N-[[(2-hydroxybenzoyl)amino]carbamothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C19H16N4O4S/c1-11-15(16(23-27-11)12-7-3-2-4-8-12)18(26)20-19(28)22-21-17(25)13-9-5-6-10-14(13)24/h2-10,24H,1H3,(H,21,25)(H2,20,22,26,28)

InChI Key

HKXSDCGZWDQGRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(=S)NNC(=O)C3=CC=CC=C3O

Origin of Product

United States

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